molecular formula C12H8N2O B2555685 Benzo[b][1,6]naphthyridin-10(5H)-one CAS No. 64021-57-4

Benzo[b][1,6]naphthyridin-10(5H)-one

Cat. No.: B2555685
CAS No.: 64021-57-4
M. Wt: 196.209
InChI Key: LRKYMAFXUCRWDX-UHFFFAOYSA-N
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Description

Benzo[b][1,6]naphthyridin-10(5H)-one is a heterocyclic compound that belongs to the naphthyridine family These compounds are characterized by a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for benzo[b][1,6]naphthyridin-10(5H)-one involves the condensation of 4-amino-3-formylquinoline-2(1H)-ones with cyclopentanone in the presence of acetic acid and sulfuric acid . This method yields substituted benzo[h]cyclopenta[b][1,6]naphthyridin-6(5H)-ones, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzo[b][1,6]naphthyridin-10(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Benzo[b][1,6]naphthyridin-10(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[b][1,6]naphthyridin-10(5H)-one and its derivatives involves interaction with various molecular targets. For instance, some derivatives have been shown to bind to DNA, thereby inhibiting the replication of cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[c][1,5]naphthyridine-6-carbonitrile
  • Benzo[h][1,6]naphthyridine-5-carbonitrile
  • 10H-benzo[b]-1,8-naphthyrid-5-ones

Uniqueness

Benzo[b][1,6]naphthyridin-10(5H)-one is unique due to its specific ring structure and the position of nitrogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-12-8-3-1-2-4-10(8)14-11-5-6-13-7-9(11)12/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKYMAFXUCRWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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